![molecular formula C18H16N6O B383296 5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 385787-33-7](/img/structure/B383296.png)
5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by a fused bicyclic core structure. Key features include:
- Core structure: A [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which combines a triazole ring fused with a pyrimidine ring.
- Substituents:
- A methyl group at position 3.
- A phenyl group attached via the N-amide linkage at position 4.
- A 4-pyridinyl substituent at position 6.
Its synthesis likely involves multicomponent reactions or catalytic protocols similar to those described for related triazolo-pyrimidine carboxamides .
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the ERK signaling pathway , resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression of the ERK signaling pathway leads to downstream effects that include cell apoptosis and G2/M phase arrest .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively .
生物活性
5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of triazolo-pyrimidines, which have garnered attention due to their potential pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
-
Antimicrobial Activity :
- Studies have shown that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this structure have demonstrated effectiveness against Enterococcus faecium, a common pathogen in hospital settings .
- The compound's mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
-
Anticancer Properties :
- Research indicates that triazolo-pyrimidine derivatives can inhibit tumor cell proliferation. For example, related compounds have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .
- The anticancer activity is likely mediated through the inhibition of key signaling pathways involved in cell growth and survival.
- Inhibition of Kinases :
Study 1: Antimicrobial Evaluation
A series of triazolo[1,5-a]pyrimidines were synthesized and tested for their antimicrobial properties against the ESKAPE panel of bacteria. The study found that certain derivatives exhibited potent activity against E. faecium, suggesting a potential therapeutic role in treating resistant infections .
Study 2: Anticancer Activity
In vitro studies assessed the effects of triazolo-pyrimidine derivatives on MCF-7 and HCT-116 cell lines. Results indicated that these compounds significantly inhibited cell viability compared to control groups. The most active derivatives showed IC50 values below 100 nM, indicating strong potential as anticancer agents .
Data Tables
Q & A
Basic Research Questions
Q. What are efficient synthetic methodologies for preparing 5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
Methodological Answer: The compound can be synthesized via multicomponent reactions using 4,4’-trimethylenedipiperidine (TMDP) as a green, recyclable additive. Two optimized protocols are recommended:
- Molten-state TMDP: Conduct the reaction at 65°C in the liquid state of TMDP, leveraging its broad liquid range and thermal stability.
- Solvent-based TMDP: Use a 1:1 v/v water-ethanol mixture under reflux conditions. Both methods avoid toxic solvents, reduce hazardous waste, and achieve high yields (>85%). TMDP’s dual Lewis base and hydrogen-bonding properties enhance reaction efficiency while minimizing environmental impact .
Q. How should researchers characterize the structural purity of triazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: Employ a combination of spectroscopic and analytical techniques:
- NMR spectroscopy: Use 1H and 13C NMR (e.g., DMSO-d6 solvent, 200–400 MHz) to confirm substituent positions and hydrogen environments. For example, methyl groups typically appear as singlets at δ 2.3–2.6 ppm, while aromatic protons resonate at δ 7.0–8.9 ppm .
- Mass spectrometry (ESI-MS): Verify molecular ion peaks (e.g., m/z 378.2 for derivatives like compound 31) .
- Microanalysis: Validate elemental composition (C, H, N) with ≤0.4% deviation .
Q. What foundational structure-activity relationship (SAR) insights exist for triazolo[1,5-a]pyrimidine scaffolds?
Methodological Answer: Key SAR observations include:
- Substituent effects: Electron-withdrawing groups (e.g., -Cl, -CF3) at the pyrimidine C7 position enhance bioactivity, as seen in cannabinoid receptor (CB2) binding studies .
- Carboxamide vs. ester moieties: Carboxamide derivatives (e.g., compound 27) exhibit superior metabolic stability compared to ester analogs due to reduced hydrolysis susceptibility .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address yield inconsistencies in triazolo[1,5-a]pyrimidine synthesis?
Methodological Answer:
- Parameter screening: Use design of experiments (DoE) to test variables like temperature (60–80°C), solvent ratios (water:ethanol), and TMDP loading (5–15 mol%).
- Recyclability testing: Monitor TMDP’s catalytic activity over multiple cycles (up to 5 runs) via 1H NMR to confirm structural integrity .
- Contradiction resolution: If yields drop unexpectedly, check for residual moisture (via Karl Fischer titration) or solvent polarity mismatches affecting TMDP’s solubility .
Q. How should discrepancies in NMR data for structurally similar triazolo[1,5-a]pyrimidines be resolved?
Methodological Answer:
- Variable temperature (VT) NMR: Resolve overlapping peaks by analyzing spectra at 25°C vs. 50°C (e.g., compound 31’s cyclohexyl protons shift from δ 3.87–3.75 to δ 4.02–3.90) .
- 2D NMR (COSY, HSQC): Assign ambiguous signals, such as distinguishing N-phenyl protons from pyridinyl hydrogens .
- Cross-validate with X-ray crystallography: Resolve severe contradictions (e.g., unexpected diastereomer formation) via single-crystal diffraction .
Q. What computational strategies support the design of novel triazolo[1,5-a]pyrimidine analogs with improved pharmacokinetics?
Methodological Answer:
- Quantum chemical calculations (DFT): Predict reaction pathways and transition states to prioritize synthetic routes with lower activation energies .
- Molecular docking (AutoDock Vina): Screen analogs against target receptors (e.g., CB2) using binding affinity scores (ΔG ≤ −8.0 kcal/mol) and ligand efficiency metrics .
- ADMET prediction (SwissADME): Optimize logP (2.0–3.5), topological polar surface area (TPSA < 90 Ų), and cytochrome P450 inhibition profiles .
Q. How can researchers leverage green chemistry principles to scale up triazolo[1,5-a]pyrimidine synthesis sustainably?
Methodological Answer:
- Solvent selection guides (ACS GCI): Replace ethanol/water with cyclopentyl methyl ether (CPME) or 2-methyl-THF for improved biodegradability .
- Flow chemistry: Implement continuous-flow reactors to enhance heat/mass transfer and reduce TMDP usage by 30% .
- Lifecycle assessment (LCA): Quantify waste reduction (e.g., E-factor < 5) and energy savings (≥20%) compared to traditional methods .
Q. Contradiction Analysis & Validation
Q. How should conflicting reports on the toxicity of TMDP be addressed in experimental design?
Methodological Answer:
- Primary literature review: highlights TMDP’s low toxicity and non-flammability, while erroneously labels it as hazardous. Validate via independent toxicity assays (e.g., LD50 in rodents) and SDS comparisons .
- Institutional guidelines: Consult chemical safety committees to align protocols with OSHA/NIOSH standards for handling piperidine alternatives .
類似化合物との比較
Triazolo-pyrimidine carboxamides exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison with structurally analogous compounds:
Structural Variations and Substituent Effects
Key Observations :
- Position 7 : The 4-pyridinyl group in the target compound provides a nitrogen heterocycle, distinguishing it from phenyl or methoxyphenyl substituents in analogs. This may improve solubility in polar solvents and enable metal coordination .
Comparison :
- The target compound’s synthesis likely aligns with multicomponent approaches (e.g., ), but the use of TMDP () could offer greener alternatives to traditional bases like piperidine .
Physicochemical Properties
Notable Trends:
- Pyridinyl substituents (as in the target compound) likely improve aqueous solubility compared to purely aromatic substituents (e.g., phenyl or trimethoxyphenyl).
- Melting points correlate with molecular symmetry and hydrogen-bonding capacity; nitro groups elevate melting points .
特性
IUPAC Name |
5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-12-15(17(25)23-14-5-3-2-4-6-14)16(13-7-9-19-10-8-13)24-18(22-12)20-11-21-24/h2-11,16H,1H3,(H,23,25)(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFVPXLSODINQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。